methyl 2-fluoro-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-fluoro-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring substituted with a fluorine atom and a carboxylate ester group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-1,3-thiazole-5-carboxylate typically involves the reaction of thioamides with fluorinated acylating agents. One common method includes the use of thioacetamide and ethyl 4,4,4-trifluoroacetoacetate under specific reaction conditions . The reaction is carried out in a solvent such as methanol or ethanol, often with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2-fluoro-1,3-thiazole-5-carboxylic acid, while substitution reactions can produce a variety of fluorine-substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-fluoro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, thiazole derivatives are known to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar chemical properties and biological activities.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with antimicrobial properties.
Uniqueness
Methyl 2-fluoro-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 2-fluoro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in the synthesis of more complex thiazole derivatives, which exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
This compound features a thiazole ring, which is known for its diverse biological activities. The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and subsequent cell death.
Table 1: Key Properties of this compound
Property | Value |
---|---|
Chemical Formula | C6H6FNO2S |
Molecular Weight | 175.18 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings exhibit activity against various bacterial strains and fungi. Structure–activity relationship (SAR) studies suggest that electron-withdrawing groups enhance the antimicrobial efficacy of these compounds .
Anticancer Properties
Numerous studies have highlighted the potential anticancer activities of thiazole derivatives. For instance, a study reported that certain thiazole compounds exhibited cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). In these studies, this compound was noted for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Table 2: Cytotoxicity Data of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 10.5 |
Thiazole Derivative A | MCF-7 | 8.9 |
Thiazole Derivative B | HeLa | 15.4 |
Antiviral Activity
The antiviral potential of thiazoles has also been explored. In vitro studies have indicated that this compound could inhibit viral replication through modulation of host cell pathways . The exact mechanisms remain under investigation but are believed to involve interference with viral entry or replication processes.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their anticancer properties. Among them, this compound showed promising results against multiple cancer cell lines with significant selectivity towards malignant cells over normal cells .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The compound demonstrated effective inhibition at low concentrations (MIC values ranging from 3.2 µM to 6.3 µM), highlighting its potential as a lead compound for developing new anti-tuberculosis drugs .
Properties
IUPAC Name |
methyl 2-fluoro-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANIQEDEYRKKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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